2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methylphenylthio)methyl), 0.7 hydrate
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Overview
Description
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3-methylphenylthio)methyl), 0.7 hydrate is a compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a pyridopyrimidine core with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine derivatives typically involves multiple steps. One common method includes the reductive amination of 2,4-diamino-5-methyl-6-carboxaldehyde with appropriately substituted indolines. The indolines are obtained from the corresponding indoles via NaCNBH3 reductions . Another approach involves nucleophilic displacement of 2,4-diamino-5-methyl-6-(bromomethyl)-pyrido(2,3-d)pyrimidine with various anions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving halogenated intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
NaCNBH3: For reductive amination.
Thionyl chloride: For chlorination reactions.
Raney Ni: For reduction of nitro groups.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines with potential biological activities .
Scientific Research Applications
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine derivatives have been extensively studied for their potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. These compounds have shown promise in treating infections caused by Pneumocystis carinii and Toxoplasma gondii . Additionally, they have been explored for their antitumor activities .
Mechanism of Action
The primary mechanism of action for these compounds involves the inhibition of dihydrofolate reductase (DHFR). By binding to the active site of DHFR, these compounds prevent the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides. This inhibition disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Trimetrexate: Another DHFR inhibitor with a similar mechanism of action.
Epiroprim: Contains a pyrrole ring as part of the side chain substitution on the phenyl ring.
Piritrexim: A nonclassical antifolate with potent DHFR inhibitory activity.
Uniqueness
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine derivatives are unique due to their conformationally restricted analogues, which enhance their selectivity and potency against specific DHFR enzymes . This structural uniqueness allows for better interaction with the target enzyme and improved therapeutic efficacy.
Properties
CAS No. |
174654-90-1 |
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Molecular Formula |
C16H17N5S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-methyl-6-[(3-methylphenyl)sulfanylmethyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H17N5S/c1-9-4-3-5-12(6-9)22-8-11-7-19-15-13(10(11)2)14(17)20-16(18)21-15/h3-7H,8H2,1-2H3,(H4,17,18,19,20,21) |
InChI Key |
MNHWODGSAAWVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=CN=C3C(=C2C)C(=NC(=N3)N)N |
Origin of Product |
United States |
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